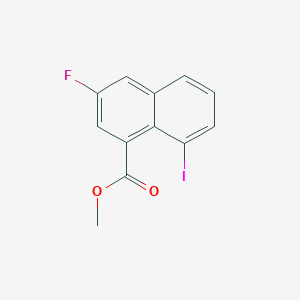

Methyl 3-fluoro-8-iodo-1-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8FIO2 |

|---|---|

Molecular Weight |

330.09 g/mol |

IUPAC Name |

methyl 3-fluoro-8-iodonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H8FIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3 |

InChI Key |

AGVAWUZSPIRKSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)C=CC=C2I |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Methyl 3 Fluoro 8 Iodo 1 Naphthoate

Reactivity of the Naphthalene (B1677914) Ring System

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is generally more reactive than benzene (B151609) towards electrophilic substitution because the activation energy for forming the intermediate carbocation is lower. However, the reactivity of this specific molecule is modulated by the electronic effects of its three distinct substituents.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on Methyl 3-fluoro-8-iodo-1-naphthoate is dictated by the combined directing effects of the existing groups.

Methyl 1-naphthoate (B1232437) group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing nature. It will primarily direct incoming electrophiles to the C5 and C7 positions.

Fluoro substituent (-F): As a halogen, fluorine is deactivating due to its inductive effect but is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. It directs incoming electrophiles to the C2 and C4 positions.

Iodo substituent (-I): The iodine atom is also a deactivating, ortho, para-directing group. It will direct incoming electrophiles to the C7 position.

The outcome of an EAS reaction is determined by the competition between these directing effects. The naphthalene ring system is activated by electron-donating groups and deactivated by electron-withdrawing groups. libretexts.org Given that all three substituents are deactivating, harsh reaction conditions would likely be necessary. The most probable sites for substitution would be C4 and C7, as they are activated by the ortho, para-directing halogens. Iodination of aromatic rings typically requires an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.org

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

| Methyl Ester | C1 | Deactivating | meta | C5, C7 |

| Fluoro | C3 | Deactivating | ortho, para | C2, C4 |

| Iodo | C8 | Deactivating | ortho, para | C7 |

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, particularly due to the presence of halogens and the strongly electron-withdrawing methyl ester group. masterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com

In this compound, both the fluorine at C3 and the iodine at C8 are potential leaving groups. The electron-withdrawing ester group at the C1 position can activate the ring towards nucleophilic attack. While the C-I bond is significantly weaker than the C-F bond, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the intermediate carbanion. masterorganicchemistry.com Consequently, fluoride (B91410) is often a better leaving group than other halogens in SNAr reactions. masterorganicchemistry.comlboro.ac.uk This is exemplified by the high reactivity of 1-fluoro-2,4-dinitrobenzene (B121222) compared to its chloro-analogue. thieme-connect.com

Therefore, nucleophilic attack is more likely to occur at the C3 position, leading to the displacement of the fluoride ion. Reactions on naphthoic acids have shown that an ortho-fluoro group can be displaced by organolithium and Grignard reagents in an SNAr-type reaction. researchgate.net

| Bond | Bond Dissociation Energy (approx. kcal/mol) | Leaving Group Ability in SNAr | Rationale |

| C-F | ~116 | Excellent | High electronegativity of F activates the ring for nucleophilic attack. masterorganicchemistry.com |

| C-I | ~57 | Poor (in SNAr) | Lower electronegativity of I provides less activation compared to F. |

Oxidation and Reduction Chemistry of the Naphthalene Core

The naphthalene core and its ester substituent can undergo both oxidation and reduction reactions, although the specific conditions and products for this compound are not documented and must be inferred.

Oxidation: Polycyclic aromatic hydrocarbons (PAHs) can be oxidized, though this can sometimes lead to complex mixtures or ring cleavage. acs.org The presence of multiple deactivating groups on the naphthalene ring of this compound would likely render it more resistant to oxidation compared to unsubstituted naphthalene. Oxidation, if forced, might target the more electron-rich regions of the ring system or lead to the formation of naphthoquinones. For instance, the cross-ketonization of ethyl 2-naphthoate (B1225688) with acetic acid over a ceria/alumina catalyst can yield 2-naphthyl methyl ketone. mdpi.com

Reduction: The ester group and the aromatic rings are susceptible to reduction. Catalytic reduction can reduce the naphthalene system to either a tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivative. The ester group can be reduced to an alcohol or, under more exhaustive conditions, to a methyl group. The cobalt-catalyzed reduction of 6-substituted methyl-2-naphthoate esters using a silane (B1218182) reductant has been shown to yield the corresponding methyl arenes. rsc.org Similarly, reductive methylation of naphthoic esters using sodium in liquid ammonia (B1221849) has also been reported. rsc.org Anaerobic microbial degradation of naphthalene proceeds through carboxylation followed by reduction of the naphthoyl-CoA intermediate. researchgate.net

Transformations Involving the Carbon-Fluorine Bond

The carbon-fluorine bond possesses unique properties that define its reactivity, or lack thereof. It is the strongest single bond in organic chemistry, making it generally inert. numberanalytics.com

C-F Bond Stability and Activation Strategies

The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) makes it highly stable and challenging to cleave. numberanalytics.com This stability is a key feature of many fluorinated organic compounds. However, significant progress has been made in developing strategies to activate this inert bond for further functionalization. mdpi.com

Common C-F bond activation strategies include:

Transition Metal-Mediated Activation: Low-valent transition metal complexes (e.g., based on nickel, platinum, rhodium, copper, or iron) can cleave C-F bonds via oxidative addition. mdpi.comcore.ac.uk

Main Group Metal-Mediated Activation: Recent advances have shown that main group metal complexes, including those of aluminum, zinc, and s-block metals, can also induce C-F bond activation, often through cooperative effects. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to react with activated fluoroarenes through nucleophilic aromatic substitution, cleaving the C-F bond. nih.gov

For a molecule like this compound, C-F activation would likely require one of these specialized catalytic systems. The competition between C-F and C-H bond activation is a critical consideration in such reactions. core.ac.uk

Potential for C-F Bond Functionalization

Despite its stability, the C-F bond can be functionalized, either through its cleavage or by exploiting the electronic influence of the fluorine atom.

Defluorination and Hydrodefluorination (HDF): C-F bond activation can lead to defluorination, where the fluorine is replaced by another atom or group. mdpi.com A common transformation is hydrodefluorination (HDF), where the fluorine is replaced by a hydrogen atom, often using a transition metal catalyst and a hydride source. mdpi.com This provides a route to partially fluorinated aromatics from polyfluorinated precursors. mdpi.com

Fluorine as a Directing Group: The strong electron-withdrawing nature of fluorine can be exploited. As discussed in the SNAr section (3.1.2), fluorine activates the ring for nucleophilic attack, making it an excellent leaving group in this context. masterorganicchemistry.com Additionally, fluorine can act as a directing group in metalation reactions. For instance, in the absence of more acidic protons, it can direct ortho-lithiation, allowing for subsequent functionalization at the C4 position of this compound. This approach has been used to functionalize fluoroarenes. rsc.org

Reactivity of the Methyl Ester Functionality

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of an ester, such as in this compound, is a key site for nucleophilic attack. The reactivity of this group is significantly influenced by the electronic environment of the naphthalene ring system. In this specific molecule, the presence of two halogen substituents, a fluorine atom at the 3-position and an iodine atom at the 8-position, plays a crucial role in modulating the electrophilicity of the carbonyl carbon.

Generally, electron-withdrawing groups attached to the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com Both fluorine and iodine are electronegative atoms and exert an electron-withdrawing inductive effect. Consequently, this compound is expected to be more reactive towards nucleophiles compared to unsubstituted methyl 1-naphthoate. This enhanced reactivity facilitates addition-elimination reactions, which are characteristic of esters.

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. msu.ruksu.edu.sa This intermediate is transient and can subsequently eliminate the methoxy (B1213986) group (-OCH₃) to regenerate the carbonyl group, resulting in a new carbonyl compound, or it can be protonated to form a stable tetrahedral product, depending on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can react with esters include hydroxides, alkoxides, amines, and organometallic reagents. For instance, hydrolysis of this compound with a strong base like sodium hydroxide (B78521) would proceed through a nucleophilic addition-elimination mechanism to yield 3-fluoro-8-iodo-1-naphthoic acid. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.

The table below summarizes the expected outcomes of nucleophilic addition reactions with various nucleophiles on this compound, based on established reactivity patterns of esters.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product | Reaction Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-fluoro-8-iodo-1-naphthoic acid | Saponification |

| Alkoxide | Sodium Methoxide (NaOCH₃) | This compound | Transesterification (no net reaction with methoxide) |

| Amine | Ammonia (NH₃) | 3-fluoro-8-iodo-1-naphthamide | Aminolysis |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | (3-fluoro-8-iodonaphthalen-1-yl)methanol | Reduction |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | 1-(3-fluoro-8-iodonaphthalen-1-yl)ethan-1-one (after initial addition) and further to 2-(3-fluoro-8-iodonaphthalen-1-yl)propan-2-ol (with excess reagent) | Grignard Reaction |

It is important to note that the steric hindrance caused by the peri-iodo substituent at the 8-position could potentially influence the rate of nucleophilic attack, although the electronic activation is expected to be the dominant factor.

Decarboxylative Processes

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). While ester groups themselves are not directly decarboxylated, the corresponding carboxylic acid, 3-fluoro-8-iodo-1-naphthoic acid, which can be obtained from the hydrolysis of this compound, can undergo decarboxylation under certain conditions. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of such reactions. nih.govacs.org

Aromatic carboxylic acids are generally resistant to decarboxylation unless there is a strong electron-withdrawing group at the ortho or para position to stabilize the negative charge of the intermediate aryl anion. In the case of 3-fluoro-8-iodo-1-naphthoic acid, the fluorine atom is at the meta position relative to the carboxyl group and would have a less pronounced stabilizing effect on a potential carbanion at the 1-position.

However, decarboxylative processes can be facilitated by various reagents, particularly those involving radical or organometallic intermediates. nih.govacs.org A well-known method for the decarboxylation of aromatic carboxylic acids is the Barton decarboxylation, which proceeds via a radical mechanism. Another relevant process is decarboxylative halogenation, where a carboxylic acid is converted into an aryl halide. nih.gov Given the presence of an iodine atom at the 8-position, intramolecular reactions or rearrangements could also be a possibility under specific conditions.

For instance, metal-catalyzed decarboxylative coupling reactions have emerged as powerful tools in organic synthesis. These reactions often involve the formation of an organometallic intermediate which then undergoes further transformation. The presence of the C-I bond in 3-fluoro-8-iodo-1-naphthoic acid could allow for intramolecular cyclization or other coupling reactions under palladium or copper catalysis, potentially competing with a simple decarboxylation.

The table below outlines potential decarboxylative pathways for the corresponding carboxylic acid, 3-fluoro-8-iodo-1-naphthoic acid.

| Reaction Type | Reagents/Conditions | Expected Intermediate | Potential Product(s) |

| Thermal Decarboxylation | High Temperature | Aryl anion | 2-fluoro-8-iodonaphthalene (likely requires harsh conditions) |

| Barton Decarboxylation | N-hydroxy-2-thiopyridone ester, light/heat | Aryl radical | 2-fluoro-8-iodonaphthalene |

| Decarboxylative Halogenation | Silver salt, Br₂ (Hunsdiecker reaction) | Aryl radical | 1-bromo-3-fluoro-8-iodonaphthalene |

| Metal-Catalyzed Decarboxylation | Pd or Cu catalyst | Organometallic species | 2-fluoro-8-iodonaphthalene or coupled products |

Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms for transformations involving this compound is crucial for understanding its reactivity and for the rational design of synthetic routes. Such investigations would typically involve a combination of kinetic studies, identification of intermediates, and computational modeling.

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative information about the factors that influence the rate of a chemical reaction. For reactions involving this compound, such as nucleophilic acyl substitution, the reaction rate would be expected to follow a rate law that is dependent on the concentrations of the ester and the nucleophile.

The rate of a reaction can be monitored by various techniques, including spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC), by measuring the disappearance of the reactant or the appearance of the product over time. By systematically varying the concentrations of the reactants and catalyst (if any), the order of the reaction with respect to each component can be determined.

The Arrhenius equation (k = Ae^(-Ea/RT)) can be used to determine the activation energy (Ea) of the reaction by measuring the rate constant at different temperatures. This would provide further information about the energy barrier of the reaction.

Elucidation of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to understanding the detailed pathway of a reaction. For the reactions of this compound, various spectroscopic and computational methods can be employed.

In the case of nucleophilic addition to the carbonyl group, the key intermediate is a tetrahedral species. msu.ruksu.edu.sa While often too short-lived to be directly observed under normal reaction conditions, its existence can be inferred from kinetic data and isotopic labeling studies. For example, using ¹⁸O-labeled water in a hydrolysis reaction and analyzing the isotopic distribution in the products can provide evidence for the formation of a tetrahedral intermediate. In some cases, at low temperatures, it might be possible to trap and spectroscopically characterize such an intermediate.

For decarboxylative processes that may proceed through radical or organometallic species, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could be used to detect and characterize radical intermediates. The transient nature of these species often necessitates the use of spin trapping techniques.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be a powerful tool to model the reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. This can help to:

Visualize the geometry of transition states.

Confirm the structure of proposed intermediates.

Predict the activation energies and reaction rates, which can be compared with experimental kinetic data.

Explore the feasibility of different potential reaction pathways.

For instance, DFT calculations could be used to model the transition state for the nucleophilic attack on the carbonyl carbon of this compound, providing insights into the bond-forming and bond-breaking processes. Similarly, the stability of potential aryl anion or radical intermediates in decarboxylation reactions could be assessed computationally.

Advanced Spectroscopic Characterization for Structural Elucidation of Methyl 3 Fluoro 8 Iodo 1 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the connectivity and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR): Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of methyl 3-fluoro-8-iodo-1-naphthoate would provide information about the number of different types of protons and their neighboring atoms. The aromatic protons on the naphthalene (B1677914) ring would appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine, iodine, and ester groups. The methyl protons of the ester group would be expected to appear as a singlet in the upfield region, likely around δ 3.9-4.1 ppm. Spin-spin coupling between adjacent protons would result in splitting of the signals, and the coupling constants (J values) would provide valuable information about the connectivity of the protons in the aromatic system.

Carbon-13 NMR (¹³C NMR): Characterization of Carbon Framework and C-F Coupling

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group would be expected to resonate at a low field, typically in the range of δ 160-170 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. mdpi.com The carbons adjacent to the fluorine atom would show smaller two-bond (²JCF) and three-bond (³JCF) couplings. mdpi.com The carbon bearing the iodine atom would also have a characteristic chemical shift.

Fluorine-19 NMR (¹⁹F NMR): Chemical Shifts and Coupling Constants with Protons and Other Nuclei

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the naphthalene ring. Furthermore, the fluorine signal would be split by coupling to adjacent protons, providing additional structural information. The magnitude of the fluorine-proton coupling constants (JHF) would depend on the number of bonds separating the interacting nuclei.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

To definitively assign all the proton and carbon signals in the complex NMR spectra of this compound, two-dimensional (2D) NMR techniques are employed. rsc.orgipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the protons within the aromatic spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms or carbonyl groups. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which can be crucial for determining the stereochemistry and conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, thus confirming the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. While direct experimental spectra for this specific compound are not widely published, a detailed fragmentation pattern can be predicted based on established principles for esters, aromatic systems, and halogenated compounds. nih.govcdnsciencepub.comlibretexts.orgwikipedia.org

Upon electron ionization, the molecule would form a molecular ion [M]•+, whose m/z value would confirm the compound's molecular weight. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.

Key Fragmentation Pathways:

Loss of Iodine Radical: The Carbon-Iodine bond is the weakest bond in the molecule and is expected to cleave readily. This would result in a prominent peak corresponding to the [M - I]⁺ ion. The presence of an ion at m/z 127 ([I]⁺) would further confirm the presence of iodine in the molecule. docbrown.infodocbrown.info

Loss of Methoxy (B1213986) Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy group (•OCH₃) from the molecular ion, leading to the formation of an acylium ion [M - OCH₃]⁺. docbrown.info This fragment is often very stable and thus results in an intense peak.

Loss of Carbomethoxy Radical: Cleavage of the bond between the naphthalene ring and the ester group can lead to the loss of the •COOCH₃ radical, resulting in a [M - COOCH₃]⁺ fragment.

Fluorine-related Fragmentation: The Carbon-Fluorine bond is very strong, and the loss of a fluorine radical is generally not a favored pathway. Instead, rearrangements involving fluorine might occur. cdnsciencepub.comresearchgate.net

Naphthalene Core Fragmentation: The stable aromatic naphthalene core would lead to characteristic fragments of the naphthalene ring system itself. nih.gov

Predicted Fragmentation Data Table:

| m/z Value (Predicted) | Ion Structure/Identity | Fragmentation Pathway |

| 346 | [C₁₂H₈FIO₂]•⁺ | Molecular Ion (M•⁺) |

| 315 | [C₁₁H₈FO]⁺ | [M - •OCH₃]⁺ |

| 219 | [C₁₂H₈FO₂]⁺ | [M - I]⁺ |

| 188 | [C₁₁H₅FO]⁺ | [M - I - •OCH₃]⁺ |

| 127 | [I]⁺ | [I]⁺ |

This predicted fragmentation pattern provides a unique fingerprint for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The vibrational frequencies of the bonds within the molecule are sensitive to the atomic masses and the bond strengths, providing a characteristic spectrum.

Characteristic Absorption Bands:

C=O Stretching: The ester carbonyl group (C=O) will exhibit a strong, sharp absorption band. For aromatic esters, this peak is typically found in the range of 1730-1715 cm⁻¹. chemistrytalk.org

C-O Stretching: The ester C-O bonds will produce two stretching vibrations. The C(=O)-O stretch is expected in the 1300-1200 cm⁻¹ region, and the O-CH₃ stretch will appear around 1150-1000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will result in several medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C-F Stretching: The strong carbon-fluorine bond will give rise to a very intense absorption band in the 1250-1000 cm⁻¹ range. chemistrytalk.orgspectroscopyonline.com

C-I Stretching: The carbon-iodine stretching vibration occurs at a much lower frequency due to the high mass of the iodine atom. This band is expected in the fingerprint region, typically between 600-500 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Predicted IR Data Table:

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H | Stretching | Medium-Weak |

| ~1720 | Ester C=O | Stretching | Strong, Sharp |

| ~1600, ~1580, ~1470 | Aromatic C=C | Stretching | Medium-Weak |

| ~1250 | Ester C-O / C-F | Stretching | Strong |

| ~1100 | Ester C-O / C-F | Stretching | Strong |

| ~800-700 | Aromatic C-H | Out-of-plane Bending | Strong |

| ~550 | C-I | Stretching | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions of the Naphthalene Chromophore and Halogen Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of the naphthalene chromophore in this compound. The naphthalene ring itself has characteristic absorption bands which are influenced by the attached substituents. aanda.orgaanda.org

The UV spectrum of naphthalene typically shows three main absorption bands, often labeled α, p, and β bands, arising from π→π* transitions. The positions and intensities of these bands are modified by substituents. ias.ac.inhnue.edu.vn

Ester Group Effect: The methyl ester group (-COOCH₃) acts as an electron-withdrawing group and can extend the conjugation, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Halogen Effects: Halogens act as auxochromes, possessing non-bonding electrons that can interact with the π-system of the aromatic ring through resonance. hnue.edu.vnspcmc.ac.in This interaction generally leads to a bathochromic shift. The magnitude of this shift often increases with the polarizability of the halogen (I > Br > Cl > F). The electronegativity of the halogens also plays a role, with fluorine potentially causing a hypsochromic (blue) shift in some cases due to its strong inductive effect. In this molecule, the combined effects of both fluorine and iodine will determine the final spectral profile. The iodine at the peri-position (C8) and fluorine at C3 will influence the electronic distribution and thus the energy of the π→π* transitions. acs.orgacs.org

Predicted UV-Vis Absorption Data Table (in a non-polar solvent like hexane):

| Absorption Band | Typical λmax for Naphthalene (nm) | Predicted λmax for this compound (nm) | Transition |

| α-band (or B-band) | ~275 | ~280-290 | π→π |

| p-band (or Lₐ-band) | ~220 | ~225-235 | π→π |

| β-band (or Lₑ-band) | ~312 | ~315-325 | π→π* |

X-ray Crystallography: Elucidation of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction analysis would reveal precise information on:

Bond Lengths and Angles: Confirming the expected geometries of the naphthalene core and the ester group.

Molecular Conformation: The most significant structural feature would be the conformation arising from the steric strain between the bulky iodine atom at the C8 position and the methyl ester group at the C1 position. This peri-interaction forces these substituents out of the plane of the naphthalene ring to minimize steric repulsion. aip.orgmdpi.com This distortion is a well-documented phenomenon in 1,8-disubstituted naphthalenes. nih.govst-andrews.ac.uk

Predicted Crystallographic Data Table:

| Parameter | Predicted Value/Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P-1 |

| Peri-distance (C1-C8) | Expected to be elongated from standard naphthalene |

| Dihedral Angle (C8-C1-C=O) | Significantly non-zero, indicating out-of-plane twisting of the ester group |

| Intermolecular Interactions | Potential for π-π stacking and C-I···O or C-I···F halogen bonding |

The comprehensive data from these advanced spectroscopic techniques would collectively provide an unambiguous structural elucidation of this compound.

Computational and Theoretical Studies of Methyl 3 Fluoro 8 Iodo 1 Naphthoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-fluoro-8-iodo-1-naphthoate, DFT calculations, particularly using functionals like B3LYP, are instrumental in elucidating its fundamental properties. researchgate.netresearchgate.net

Geometry Optimization and Molecular Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy surface to find the minimum energy conformation.

The naphthalene (B1677914) core is inherently planar. However, the substituents—a methyl ester group at position 1, a fluorine atom at position 3, and a bulky iodine atom at position 8—introduce steric and electronic effects that can lead to slight distortions from perfect planarity. The interaction between the peri-positioned iodine atom and the methyl ester group is of particular interest. Steric hindrance between the iodine and the carbonyl oxygen or the methoxy (B1213986) group of the ester will likely force the ester group out of the plane of the naphthalene ring to achieve a more stable, lower-energy conformation. Potential energy surface scans are typically performed by systematically rotating the rotatable bonds, such as the C1-C(O)O bond and the C(O)-OCH₃ bond, to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value | Description |

| C-I Bond Length | ~2.10 Å | The covalent bond distance between the naphthalene ring (C8) and the iodine atom. |

| C-F Bond Length | ~1.35 Å | The covalent bond distance between the naphthalene ring (C3) and the fluorine atom. |

| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the methyl ester group. |

| C-O Bond Length | ~1.36 Å | The length of the single bond between the carbonyl carbon and the methoxy oxygen. |

| Dihedral Angle (C2-C1-C(O)-O) | Variable | This angle defines the rotation of the ester group relative to the naphthalene ring and is significantly influenced by steric hindrance with the iodine atom. |

Electronic Structure Analysis (HOMO/LUMO Energies, Frontier Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions.

The HOMO represents the ability to donate an electron, and for this compound, it is expected to be localized primarily on the electron-rich naphthalene ring and the iodine atom, which has lone pairs of electrons. The LUMO, representing the ability to accept an electron, is likely centered on the naphthalene ring and the electron-withdrawing methyl ester group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. The presence of both an electron-donating iodo group and an electron-withdrawing fluoro group, along with the methyl ester, creates a complex electronic environment. The incorporation of fluorine generally leads to a decrease in orbital energies due to its high electronegativity. researchgate.net

Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. The carbon atom of the carbonyl group is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. The oxygen atoms of the ester group and the fluorine and iodine atoms will carry partial negative charges.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Lowered by fluorine, raised by iodine | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Lowered by fluorine and the ester group | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Indicates the chemical reactivity and the energy of electronic transitions. A smaller gap suggests higher reactivity. |

| Charge on Carbonyl Carbon | Positive | Indicates a site for nucleophilic attack. |

| Charge on Halogen Atoms | Negative | Reflects their electronegativity and potential for intermolecular interactions. |

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the easy identification of electrophilic and nucleophilic regions.

For this compound, the ESP map would show negative potential (typically colored red or orange) around the electronegative oxygen atoms of the ester group and the fluorine atom, indicating regions that are attractive to electrophiles. The area around the hydrogen atoms of the naphthalene ring and the methyl group would show positive potential (blue), indicating sites susceptible to nucleophilic interaction. The iodine atom, despite being a halogen, can exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can lead to halogen bonding. acs.org

Vibrational Frequency Analysis

Theoretical vibrational analysis, performed after geometry optimization, predicts the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

By comparing the calculated spectrum with an experimental one, it is possible to confirm the structure of the synthesized molecule and to assign the observed spectral bands to specific molecular vibrations. For this compound, key predicted vibrational frequencies would include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching, and various C-H and C-C stretching and bending modes of the naphthalene ring. researchgate.netscience.gov The C-I bond vibration would appear at a much lower frequency.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic parameters, providing valuable data for structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the fluoro, iodo, and methyl ester substituents. The bulky iodine atom at the peri-position (C8) would likely cause a significant downfield shift for the proton at C7 due to steric compression. Online databases and prediction software can provide estimated NMR spectra based on the molecular structure. libretexts.orgnmrdb.org

IR Spectroscopy: As mentioned in the vibrational analysis section, DFT calculations can generate a theoretical IR spectrum. The position and intensity of the absorption bands can be predicted and compared with experimental data for structural verification. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, which are typically π → π* transitions within the aromatic naphthalene system. The substitution pattern is expected to cause a red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted naphthalene. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

For this compound, theoretical studies could explore various reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic substitution on the naphthalene ring. For instance, in a reaction with a nucleophile, computational models can determine whether the reaction proceeds through a direct substitution or an addition-elimination mechanism at the ester group. nih.gov The calculations would identify the transition state structure and its energy, which corresponds to the activation energy of the reaction. This information is crucial for understanding the reaction kinetics and predicting the product distribution. rsc.org

Energy Profiles for Potential Reaction Pathways

The reactivity of this compound is largely dictated by the interplay of its substituents on the naphthalene core. Potential reaction pathways likely involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions targeting the ester functionality.

Computational studies on similar substituted naphthalenes suggest that the fluorine and iodine atoms, along with the methyl ester group, will significantly influence the regioselectivity of these reactions. iau.irtandfonline.com The electron-withdrawing nature of the fluorine and methyl ester groups would deactivate the ring towards electrophilic attack, while the bulky iodine atom at the peri position (C8) would introduce considerable steric hindrance.

In the context of nucleophilic aromatic substitution, the presence of the electron-withdrawing fluorine atom could facilitate the displacement of a leaving group, although the C-F bond itself is generally strong. mdpi.com More likely, reactions would proceed via pathways involving the cleavage of the weaker C-I bond. researchgate.net Theoretical models of reaction energy profiles for related compounds often employ Density Functional Theory (DFT) to map the transition states and intermediates, providing insight into the kinetic and thermodynamic favorability of different reaction routes. osti.govresearchgate.netresearchgate.net

A hypothetical energy profile for a reaction, such as a Suzuki or Stille coupling at the C-I bond, would be expected to show a lower activation energy compared to a similar reaction at the C-F bond, reflecting the significant difference in bond dissociation energies.

Activation Energy Calculations for C-F and C-I Bond Reactivity

The selective activation of either the C-F or C-I bond is a critical aspect of the reactivity of this compound. Theoretical calculations are instrumental in predicting the activation energies required for the cleavage of these bonds.

The bond dissociation energy (BDE) is a key parameter in these calculations. For aryl halides, the C-I bond is considerably weaker than the C-F bond. researchgate.net This disparity is the primary reason why reactions involving the cleavage of the C-I bond are generally favored under milder conditions.

Computational studies on the activation of C-F bonds often highlight the high energy barriers that need to be overcome. mdpi.com These studies typically utilize methods like DFT to model the transition state of the bond-breaking process. For a molecule like this compound, the activation energy for C-I bond cleavage in a typical cross-coupling reaction would be significantly lower than that for C-F bond cleavage.

Table 1: Estimated Bond Dissociation Energies (BDEs) for Related Aryl Halides

| Bond | Estimated BDE (kcal/mol) |

| C-F (in Fluorobenzene) | ~124 |

| C-I (in Iodobenzene) | ~65 |

Note: These are general values for simple aryl halides and would be influenced by the other substituents on the naphthalene ring in this compound.

Analysis of Substituent Effects on Reactivity and Selectivity

The fluoro, iodo, and methyl ester substituents each exert distinct electronic and steric effects that collectively determine the reactivity and selectivity of the naphthalene ring.

The fluorine atom at the 3-position is a strongly electron-withdrawing group via the inductive effect, which deactivates the ring towards electrophilic substitution. iau.ir Its small size means its steric influence is minimal compared to the other substituents.

The iodine atom at the 8-position, being a large and polarizable halogen, has a more complex influence. While it is also deactivating, its primary impact is steric, significantly hindering any reaction at the peri-positions (C1 and C8). acs.orgspcmc.ac.in This steric hindrance can be a powerful tool for directing reactions to other positions on the ring.

The methyl ester group at the 1-position is a meta-directing deactivator for electrophilic aromatic substitution. Its presence further complicates the prediction of reaction outcomes.

Molecular Docking and Dynamics Simulations (if applicable to non-biological interactions)

While molecular docking is predominantly used in drug discovery to simulate the binding of a ligand to a biological target, the principles can be applied to understand non-biological interactions, such as the adsorption of a molecule onto a surface or its inclusion within a host molecule.

For this compound, non-biological molecular docking simulations could be employed to study its potential interactions with materials like graphene or carbon nanotubes. Such studies would be driven by intermolecular forces like van der Waals interactions and electrostatic interactions. The polar C-F and C-I bonds, along with the carbonyl group of the ester, would be key features in determining the preferred orientation and binding affinity.

Molecular dynamics simulations could further be used to explore the conformational flexibility of the molecule and the dynamics of its interaction with a surface or host over time. These simulations provide a more dynamic picture than static docking poses. However, a literature search did not yield any specific non-biological molecular docking or dynamics studies for this compound.

Potential Applications in Advanced Chemical Synthesis and Materials Science Excluding Medicinal/pharmacological

Precursor in Fine Chemical Synthesis

The true potential of Methyl 3-fluoro-8-iodo-1-naphthoate likely lies in its role as a sophisticated intermediate for the construction of more complex molecules.

The iodo- and fluoro-substituted naphthalene (B1677914) core of this compound serves as a valuable scaffold for the synthesis of intricate organic structures. The carbon-iodine bond is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, vinyl, or alkynyl groups at the 8-position, leading to the formation of extended π-conjugated systems or sterically demanding architectures.

The fluorine atom at the 3-position can influence the electronic properties and reactivity of the naphthalene ring system. Furthermore, the methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, further expanding its synthetic utility. The synthesis of various substituted naphthoic acids and their subsequent transformations are well-documented, providing a solid foundation for the potential synthetic routes involving this compound. acs.orgacs.org

Development of Novel Materials with Tunable Properties

The unique electronic and photophysical properties that can be expected from a molecule like this compound make it an intriguing candidate for the development of advanced materials.

Naphthalene derivatives are known to be useful components in organic electronic devices due to their inherent charge-transporting capabilities and photophysical properties. The introduction of electron-withdrawing fluorine and iodine atoms can significantly modify the HOMO and LUMO energy levels of the naphthalene core, which is a critical parameter for the design of materials for OLEDs and OPVs. By carefully selecting the appropriate coupling partners for the iodo-group, it would be possible to create a range of materials with tailored electronic properties for use as hole-transporting, electron-transporting, or emissive layers in these devices. The synthesis of arylated polycyclic aromatic hydrocarbons is a key strategy for developing new organic optoelectronic materials. beilstein-journals.orgd-nb.info

The presence of the reactive iodo-group and the potential to convert the methyl ester into other polymerizable functionalities (e.g., a vinyl or an acrylic group) suggests that this compound could serve as a monomer for the synthesis of specialty polymers. These polymers would incorporate the fluorinated naphthalene moiety into their backbone or as a pendant group, potentially imparting desirable properties such as high thermal stability, specific optical characteristics, or low surface energy. The use of functionalized monomers in controlled radical polymerization techniques, such as RAFT polymerization, allows for the synthesis of well-defined polymers with tailored architectures. researchgate.net

Naphthalene derivatives are classic examples of fluorophores. The photophysical properties of naphthalenes, including their fluorescence quantum yields and emission wavelengths, are highly sensitive to the nature and position of substituents on the aromatic ring. researchgate.netnii.ac.jpresearchgate.netmdpi.comdntb.gov.ua The combination of a fluorine atom and a heavy iodine atom in this compound is expected to influence its luminescent properties significantly. The fluorine atom can enhance fluorescence, while the heavy iodine atom might promote intersystem crossing to the triplet state, potentially leading to phosphorescence. By derivatizing the molecule through reactions at the iodo-position, it could be possible to fine-tune its emission color and quantum yield, making it a candidate for applications in fluorescent probes, sensors, or as a dopant in luminescent materials. The study of how substituents affect the photophysical properties of aromatic compounds is an active area of research. researchgate.net

Role in Catalysis Research

The unique arrangement of functional groups on the this compound scaffold makes it a compelling candidate for multifaceted roles in catalysis research, both as a precursor for sophisticated ligand design and as a benchmark substrate for the development of new chemical reactions.

Ligand Design for Metal-Catalyzed Reactions

The development of new ligands is a cornerstone of advancing transition-metal catalysis, enabling enhanced reactivity, selectivity, and stability of catalysts. researchgate.net The structure of this compound is well-suited for its conversion into novel ligand systems. The highly reactive carbon-iodine (C-I) bond at the 8-position serves as a versatile synthetic handle. This position can be readily transformed through established organometallic reactions, such as lithium-halogen exchange or transition-metal-catalyzed cross-coupling, to introduce various coordinating moieties. nih.govrsc.org For instance, phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other chelating units could be installed at this position to create bidentate or monodentate ligands.

The fluorine atom at the 3-position is expected to exert a significant electronic influence on the naphthalene system and, consequently, on the properties of any derived ligand. beilstein-journals.org This electron-withdrawing group can modulate the electron density at the coordinating atom, thereby fine-tuning the electronic properties of the metal center in a catalyst. This can impact the catalyst's activity, stability, and selectivity in various transformations. rsc.org Furthermore, the rigid naphthyl backbone provides a well-defined and sterically controlled environment around the metal center, which is a critical feature in designing catalysts for asymmetric synthesis. acs.orgacs.org

The table below illustrates hypothetical ligand structures that could be synthesized from this compound and their potential catalytic applications.

| Ligand Type | Synthetic Transformation from Parent Compound | Potential Coordinating Group | Potential Catalytic Application |

| Phosphine Ligand | Suzuki or Sonogashira coupling with a phosphine-containing boronic acid or alkyne, followed by reduction. | -P(Ph)₂ | Cross-coupling reactions (e.g., Heck, Suzuki) |

| NHC-Precursor Salt | Lithiation followed by reaction with a suitable imidazolium (B1220033) or triazolium precursor. | Imidazolium Salt | Metathesis, C-H activation |

| Bidentate N,P-Ligand | Sequential cross-coupling reactions to introduce both nitrogen and phosphorus donors. | Pyridyl and Phosphino groups | Asymmetric hydrogenation |

Substrate for Exploring New Catalytic Transformations

This compound is an ideal substrate for testing the scope, efficiency, and functional group tolerance of newly developed catalytic methods. The presence of multiple, electronically distinct functional groups—an aryl-iodide, an aryl-fluoride, and a methyl ester—on a single molecule allows for a rigorous evaluation of a catalyst's selectivity.

The C-I bond is significantly more reactive than the C-F bond in many catalytic cycles, particularly in oxidative addition steps with transition metals like palladium and nickel. acs.org This reactivity difference makes the compound an excellent tool for exploring chemoselective reactions, where a catalyst is designed to transform the C-I bond while leaving the C-F and ester functionalities intact. nih.govrsc.org Such selective transformations are highly valuable in multi-step organic synthesis. Researchers could employ this substrate to develop and optimize conditions for a wide array of reactions, including but not limited to Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and carbonylation reactions. researchgate.net

The following table demonstrates the potential use of this compound as a substrate in various catalytic cross-coupling reactions.

| Reaction Type | Potential Coupling Partner | Catalyst System (Example) | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-fluoro-8-phenyl-1-naphthoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 3-fluoro-8-(phenylethynyl)-1-naphthoate |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Methyl 3-fluoro-8-(2-phenylvinyl)-1-naphthoate |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Methyl 3-fluoro-8-(phenylamino)-1-naphthoate |

Probe Molecule for Fundamental Mechanistic Studies

Understanding the intricate mechanisms of chemical reactions is crucial for the rational design of more efficient and selective catalysts. This compound is an excellent candidate for use as a probe molecule to elucidate complex reaction mechanisms.

Furthermore, the differential reactivity of the C-I and C-F bonds can be exploited to study the elementary steps of catalytic processes, such as oxidative addition. acs.org Competitive experiments or detailed kinetic analyses using this substrate could provide quantitative data on the relative rates of C-I versus C-F bond activation. The methyl ester group also serves as an additional spectroscopic handle via ¹H NMR and can be used to investigate potential interactions with catalysts or reagents at a site remote from the primary reaction center. nih.govresearchgate.net

The table below outlines how specific features of this compound could be utilized in mechanistic studies.

| Structural Feature | Analytical Technique | Mechanistic Question to Address |

| Fluorine-19 Label | ¹⁹F NMR Spectroscopy | Tracking electronic changes in the aromatic ring during catalysis; identifying reaction intermediates. |

| C-I vs. C-F Bonds | Competitive Reaction Analysis, DFT Calculations | Elucidating the selectivity of oxidative addition; understanding the factors governing C-X bond activation. |

| Methyl Ester Group | ¹H NMR, IR Spectroscopy | Probing for remote electronic effects; assessing functional group compatibility and potential side reactions. |

| Naphthyl Scaffold | X-ray Crystallography of Intermediates | Determining the geometry of metal-ligand complexes and substrate-catalyst interactions. |

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis Routes for Chiral Analogues

The naphthalene (B1677914) scaffold is a common feature in many chiral ligands and catalysts. The development of asymmetric routes to chiral analogues of methyl 3-fluoro-8-iodo-1-naphthoate could lead to novel compounds with applications in asymmetric catalysis. Future research could focus on:

Atroposelective Synthesis: The steric hindrance caused by the 8-iodo substituent could allow for the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Chiral phosphoric acid-catalyzed reactions or transition-metal-catalyzed cross-coupling reactions could be explored to achieve high enantioselectivity in the synthesis of biaryl compounds derived from this naphthoate. acs.org

Substrate-Directed Asymmetric Hydrogenation: The ester group could act as a directing group in asymmetric hydrogenation reactions of the naphthalene ring system. dicp.ac.cn The use of chiral ruthenium or rhodium catalysts could enable the stereoselective reduction of one of the aromatic rings, leading to chiral tetralin derivatives. dicp.ac.cn

Chiral Resolution: Classical resolution techniques using chiral acids or bases, or enzymatic resolution of the corresponding carboxylic acid or alcohol, could be employed to separate enantiomers.

The successful asymmetric synthesis of chiral derivatives would significantly broaden the utility of the this compound scaffold. scispace.com

Development of Greener and More Sustainable Synthetic Methodologies

Traditional halogenation methods often rely on hazardous reagents and solvents. A key area of future research will be the development of more environmentally friendly synthetic protocols.

Oxidative Halogenation: The use of hydrogen peroxide as a green oxidant in combination with halide salts (e.g., NaI, KF) can provide a safer and more atom-economical alternative to elemental halogens. cdnsciencepub.comscholaris.carsc.org Research could focus on optimizing these conditions for the specific halogenation of naphthalene precursors. rsc.orgresearchgate.net

Solvent Selection: Replacing chlorinated solvents with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions would significantly improve the environmental footprint of the synthesis. scholaris.ca Micellar catalysis in aqueous media is another promising approach to facilitate halogenation reactions in a more sustainable manner.

Catalyst Development: The use of non-toxic, earth-abundant metal catalysts or even organocatalysts for the synthesis and subsequent transformations of this compound would be a significant advancement.

Integration into Flow Chemistry Systems for Efficient Production

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability.

Safe Handling of Hazardous Reagents: Halogenation reactions, particularly with elemental fluorine or chlorine, can be highly exothermic and dangerous to handle in large quantities. rsc.org Flow reactors, with their small reaction volumes and excellent temperature control, allow for the safe use of such reagents. rsc.orgmt.com

Process Intensification: The precise control over reaction parameters in a flow system can lead to higher yields, better selectivity, and shorter reaction times compared to batch reactions. sioc-journal.cnamt.uk

The integration of the synthesis of this compound and its derivatives into a continuous flow process could make these compounds more accessible for further research and development. amt.uk

Advanced Computational Design of Next-Generation Naphthoate Derivatives

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing new compounds with desired characteristics.

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to calculate properties such as electronic structure, dipole moment, and spectral characteristics of this compound and its derivatives. bohrium.comrsc.org This information can help in understanding the impact of the fluoro and iodo substituents on the molecule's behavior. uit.no

Reaction Modeling: Computational studies can be employed to investigate reaction mechanisms and predict the regioselectivity and stereoselectivity of various transformations. This can help in optimizing reaction conditions and choosing the most promising synthetic routes.

Virtual Screening: By computationally designing and evaluating a virtual library of derivatives based on the this compound scaffold, it is possible to identify candidates with potentially interesting biological or material properties before committing to their synthesis.

Investigation of Synergistic Effects of Multiple Halogenation in Complex Naphthalene Systems

The presence of both a highly electronegative fluorine atom and a large, polarizable iodine atom on the same naphthalene ring is expected to result in interesting electronic and steric effects.

Electronic Effects: The fluorine atom is a strong σ-electron withdrawing group, while the iodine atom is less electronegative but more polarizable. mdpi.com The interplay of these effects can influence the reactivity of the naphthalene ring towards electrophilic or nucleophilic attack. mdpi.com The study of these effects can be crucial for predicting the outcome of chemical reactions.

Steric Interactions: The bulky iodine atom at the 8-position creates significant steric hindrance around the 1-position ester group. nih.gov This can lead to restricted rotation and the potential for atropisomerism, as well as influencing the approach of reagents in chemical reactions. nih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, an attractive non-covalent interaction that can influence crystal packing and interactions with other molecules. nih.gov The presence of the electron-withdrawing fluorine atom could modulate the strength of this halogen bond.

A thorough investigation of these synergistic effects will provide a deeper understanding of the fundamental chemistry of polyhalogenated aromatic compounds and guide the design of new functional molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-fluoro-8-iodo-1-naphthoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, iodination at the 8-position of naphthalene derivatives can be achieved using iodine monochloride (ICl) in acetic acid, while fluorination at the 3-position may require electrophilic substitution with Selectfluor®. Esterification via Fischer-Speier conditions (acid-catalyzed methanol reaction) is common. Optimal yields (e.g., 81–89% for analogous compounds) depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 for iodine), and catalyst selection (e.g., Au(I) catalysts for regioselective arylations) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and electronic environments. For instance, ¹H NMR can resolve coupling patterns between fluorine and adjacent protons, while ¹³C NMR identifies carbonyl (C=O) and aryl carbons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., experimental m/z 299.1049 vs. calculated 299.1043 for similar compounds). X-ray crystallography may resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do substituents influence catalytic pathways?

- Methodological Answer : The iodine substituent acts as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while the electron-withdrawing fluoro group enhances electrophilicity at the 1-position. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves kinetic profiling under varying catalyst loads (e.g., Pd(PPh₃)₄ vs. XPhos) and monitoring by HPLC-MS .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR) be systematically resolved for halogenated naphthoates?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotameric equilibria) or solvent-induced shifts. Variable-temperature NMR experiments (-40°C to 25°C) can freeze conformers, while deuterated solvents (CDCl₃ vs. DMSO-d₆) test solvent interactions. Comparative analysis with non-fluorinated analogs (e.g., methyl 8-iodo-1-naphthoate) isolates fluorine-specific effects .

Q. What toxicological considerations are critical when designing experiments involving halogenated naphthalene derivatives?

- Methodological Answer : Halogenated aromatics may exhibit bioaccumulation or metabolic toxicity. In vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodent studies) are recommended. Safety protocols should include fume hood use, PPE (gloves, goggles), and waste disposal per EPA guidelines. Reference toxicokinetic data for naphthalene derivatives (e.g., hepatic CYP450 metabolism) to mitigate risks .

Methodological Design Questions

Q. How should researchers design experiments to compare the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm, with kinetic modeling (first-order decay) to calculate half-lives. Control for photodegradation using amber vials. Statistical analysis (ANOVA) identifies significant degradation pathways .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological assays using this compound?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves to derive IC₅₀/EC₅₀ values. Bootstrap resampling (≥1000 iterations) calculates 95% confidence intervals. Pairwise comparisons (Student’s t-test with Bonferroni correction) assess significance between test groups and controls .

Data Interpretation Challenges

Q. How can researchers differentiate between synthetic byproducts and desired products in complex reaction mixtures?

- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to track precursor-product ion transitions specific to the target compound. Compare retention times and fragmentation patterns with authentic standards. For halogenated byproducts, isotopic patterns (e.g., ¹²⁷I vs. ⁷⁹Br) provide diagnostic clues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.